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molecular formula C12H10FN3O2 B1323044 4-(4-Amino-2-fluorophenoxy)picolinamide CAS No. 868733-71-5

4-(4-Amino-2-fluorophenoxy)picolinamide

Cat. No. B1323044
M. Wt: 247.22 g/mol
InChI Key: SPCUEPQNJNCDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989477B2

Procedure details

A solution of 4-amino-2-fluorophenol (Compound A of Example 20, 0.81 g, 6.4 mmol, 1.0 eq) in DMF (6.5 mL) was treated with potassium tert-butoxide (0.79 g, 7.1 mmol, 1.1 eq) at room temperature and the reaction mixture was stirred for 1 h. 4-Chloropicolinamide (1.0 g, 6.4 mmol, 1.0 eq) was added and the reaction mixture was heated to 110° C. for 8 h. The reaction was cooled to room temperature and the reaction mixture quenched with water. The resulting heterogeneous solution was filtered and the solid material was washed with water. The solid was triturated with a small amount of MeOH followed by Et2O. The solid was filtered and dried in vacuo to afford the product (1.3 g, 82%) as a solid. 1H NMR (DMSO-d6) δ 8.49-8.50 (m, 1H), 8.12 (br s, 1H), 7.71 (br s, 1H), 7.35-7.36 (m, 1H), 7.14-7.16 (m, 1H), 7.01-7.06 (m, 1H), 6.44-6.47 (m, 2H), 5.53 (s, 2H); MS (ESI+) m/z 248 (M+H)+.
Name
4-amino-2-fluorophenol
Quantity
0.81 g
Type
reactant
Reaction Step One
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([NH:15]C(=O)CC(NC3C=CC(F)=CC=3)=O)=[CH:11][C:10]=2[F:29])[CH:5]=[CH:4][N:3]=1.CC(C)([O-])C.[K+].ClC1C=CN=C([C:43]([NH2:45])=[O:44])C=1>CN(C=O)C>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([C:43]([NH2:45])=[O:44])[CH:7]=2)=[C:10]([F:29])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
4-amino-2-fluorophenol
Quantity
0.81 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)OC1=C(C=C(C=C1)NC(CC(=O)NC1=CC=C(C=C1)F)=O)F
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)OC1=C(C=C(C=C1)NC(CC(=O)NC1=CC=C(C=C1)F)=O)F
Name
Quantity
0.79 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
6.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction mixture quenched with water
FILTRATION
Type
FILTRATION
Details
The resulting heterogeneous solution was filtered
WASH
Type
WASH
Details
the solid material was washed with water
CUSTOM
Type
CUSTOM
Details
The solid was triturated with a small amount of MeOH
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC(=C(OC2=CC(=NC=C2)C(=O)N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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